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Compound of Interest

Compound Name: 3-(4-(sec-Butyl)phenoxy)azetidine

Cat. No.: B1464770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

novel compound 3-(4-(sec-Butyl)phenoxy)azetidine. Due to the absence of published

experimental spectra for this specific molecule, this document presents predicted data based

on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable

resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug

development by providing anticipated spectral characteristics and detailed experimental

protocols for the acquisition of actual data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(4-(sec-
Butyl)phenoxy)azetidine. These predictions are derived from the analysis of the compound's

structure and comparison with known spectral data of similar chemical entities.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1464770?utm_src=pdf-interest
https://www.benchchem.com/product/b1464770?utm_src=pdf-body
https://www.benchchem.com/product/b1464770?utm_src=pdf-body
https://www.benchchem.com/product/b1464770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.10 d, J ≈ 8.5 Hz 2H Ar-H (ortho to O)

~6.85 d, J ≈ 8.5 Hz 2H Ar-H (meta to O)

~4.80 p, J ≈ 6.0 Hz 1H O-CH (azetidine)

~4.10 t, J ≈ 8.0 Hz 2H N-CH₂ (azetidine)

~3.80 t, J ≈ 8.0 Hz 2H N-CH₂ (azetidine)

~2.55 sext, J ≈ 7.0 Hz 1H Ar-CH (sec-butyl)

~2.20 s (br) 1H NH

~1.55 p, J ≈ 7.5 Hz 2H CH₂ (sec-butyl)

~1.20 d, J ≈ 7.0 Hz 3H CH₃ (sec-butyl)

~0.85 t, J ≈ 7.5 Hz 3H CH₃ (sec-butyl)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~156.0 Ar-C (para to sec-butyl, attached to O)

~141.0 Ar-C (para to O, attached to sec-butyl)

~129.0 Ar-CH (meta to O)

~116.0 Ar-CH (ortho to O)

~70.0 O-CH (azetidine)

~50.0 N-CH₂ (azetidine)

~41.0 Ar-CH (sec-butyl)

~31.0 CH₂ (sec-butyl)

~22.0 CH₃ (sec-butyl)

~12.0 CH₃ (sec-butyl)

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3300 Medium, Sharp N-H Stretch

3100 - 3000 Medium C-H Stretch (Aromatic)

2960 - 2850 Strong C-H Stretch (Aliphatic)

1600, 1500 Medium C=C Stretch (Aromatic)

1240 Strong C-O Stretch (Aryl Ether)

1100 Medium C-N Stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

205.15 [M]⁺ (Molecular Ion)

176.12 [M - C₂H₅]⁺

149.10 [M - C₄H₈]⁺

107.08 [HOC₆H₄]⁺

57.07 [C₄H₉]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to

obtain the spectroscopic data for 3-(4-(sec-Butyl)phenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 3-(4-(sec-Butyl)phenoxy)azetidine
and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include

a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key

parameters include a spectral width of 240 ppm, a relaxation delay of 5 seconds, and

1024 scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both

spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and

allowing it to dry completely.

Place a small amount of the solid 3-(4-(sec-Butyl)phenoxy)azetidine directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Data Acquisition:

Record a background spectrum of the empty ATR setup.

Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 scans are co-

added to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an

electrospray ionization (ESI) source.

Procedure:

Sample Preparation: Prepare a dilute solution of 3-(4-(sec-Butyl)phenoxy)azetidine
(approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to maximize the signal of the molecular ion.

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment

by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation

(CID) with an inert gas (e.g., argon or nitrogen).

Data Processing: Process the acquired spectra to identify the molecular ion and major

fragment ions. Use the high-resolution data to determine the elemental composition of the

observed ions.

Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
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Caption: Workflow for the spectroscopic analysis of a novel compound.
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Caption: Detailed workflow for NMR spectroscopy experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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